molecular formula C6H6N2O2 B8025534 6-Methoxypyrazine-2-carbaldehyde

6-Methoxypyrazine-2-carbaldehyde

Cat. No.: B8025534
M. Wt: 138.12 g/mol
InChI Key: AYUSKKGFPFDNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyrazine-2-carbaldehyde is a pyrazine derivative featuring a methoxy (-OCH₃) substituent at position 6 and an aldehyde (-CHO) functional group at position 2. Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, widely studied for their roles in pharmaceuticals, agrochemicals, and flavoring agents . The methoxy group’s electron-donating nature may influence reactivity and solubility compared to methyl or chloro substituents .

Properties

IUPAC Name

6-methoxypyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-3-7-2-5(4-9)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSKKGFPFDNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method is the formylation of 6-methoxypyrazine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxypyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogues of Pyrazine-2-carbaldehyde Derivatives

The table below compares 6-Methoxypyrazine-2-carbaldehyde with structurally related compounds based on substituent type, position, and functional groups:

Compound Name Substituent (Position) Functional Group Molecular Formula CAS Number Key Properties/Applications References
6-Methylpyrazine-2-carbaldehyde Methyl (C6) Aldehyde (C2) C₆H₆N₂O Not specified Intermediate in heterocyclic synthesis
5-Methylpyrazine-2-carbaldehyde Methyl (C5) Aldehyde (C2) C₆H₆N₂O 50866-30-3 Precursor for hydrazine derivatives
6-Chloropyrazine-2-carbaldehyde Chloro (C6) Aldehyde (C2) C₅H₃ClN₂O 874114-34-8 High structural similarity (0.98) to chloro analogs
6-Methylpyrazine-2-carboxylic acid Methyl (C6) Carboxylic acid (C2) C₆H₆N₂O₂ Not specified Potential intermediate for metal complexes
2-Methoxy-3-(1-methylpropyl)pyrazine Methoxy (C2), sec-butyl (C3) None C₉H₁₄N₂O 24168-70-5 Flavoring agent (FEMA No. 3433)
6-Methyl-2-pyridinecarboxaldehyde Methyl (C6) Aldehyde (C2) C₇H₇NO Not specified Research applications in coordination chemistry

Biological Activity

6-Methoxypyrazine-2-carbaldehyde is a compound of significant interest in both organic synthesis and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by an aldehyde functional group and a methoxy substituent on the pyrazine ring. These functional groups contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsAldehyde, Methoxy

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines, which are critical in various biological systems. The methoxy group can also participate in hydrogen bonding, enhancing the compound's reactivity and potential binding interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted that several synthesized pyrazine derivatives displayed significant activity against anaerobic bacteria, particularly Gram-positive strains, with effective concentrations ranging from ≤ 6.2 to 25 µg/mL .

Anticancer Potential

In a related study, compounds derived from this compound were evaluated for their cytotoxic effects on human cancer cell lines. The findings showed that certain derivatives inhibited P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Specifically, compounds demonstrated notable inhibition of rhodamine 123 efflux at concentrations as low as 10 μM, suggesting potential as anticancer agents .

Case Studies

  • Antimicrobial Study : A series of pyrazine derivatives were tested against various bacterial strains. The results indicated that specific compounds derived from this compound were effective against anaerobic bacteria, showing up to 48% inhibition at certain concentrations .
  • Cytotoxicity Evaluation : A study focused on the cytotoxic effects of synthesized quinoline analogues derived from this compound on multidrug-resistant gastric carcinoma cells. The most promising candidates exhibited significantly lower toxicity while effectively inhibiting P-gp activity .

Applications in Medicinal Chemistry

Due to its structural properties, this compound serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives are being explored for their potential as pharmaceutical agents targeting various diseases, including cancer and bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxypyrazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxypyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.